3-Thiophenamine oxalate
CAS No.: 172657-42-0; 861965-63-1
Cat. No.: VC5398553
Molecular Formula: C10H12N2O4S2
Molecular Weight: 288.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172657-42-0; 861965-63-1 |
---|---|
Molecular Formula | C10H12N2O4S2 |
Molecular Weight | 288.34 |
IUPAC Name | oxalic acid;thiophen-3-amine |
Standard InChI | InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) |
Standard InChI Key | OUSJKTMSLPEDLW-UHFFFAOYSA-N |
SMILES | C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-Thiophenamine oxalate consists of a thiophene ring substituted with an amino group at the 3-position, paired with an oxalate anion. Key molecular descriptors include:
The thiophene ring contributes aromatic stability and electron-rich characteristics, while the oxalate anion enhances solubility in polar solvents .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves two stages:
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Formation of 3-Thiophenamine: Produced via the Gewald reaction, which condenses α-methylene carbonyl compounds with elemental sulfur and amines .
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Salt Formation: Reaction of 3-thiophenamine with oxalic acid under controlled conditions to yield the oxalate salt .
Industrial-scale production emphasizes purification through recrystallization, achieving purities ≥95% .
Physicochemical Properties
Thermal and Solubility Profiles
Data from experimental studies reveal:
Property | Value | Source |
---|---|---|
Density | ~1.2 g/cm³ (estimated) | |
Melting Point | Not reported (decomposes) | |
Solubility | High in water, DMSO, and ethanol | |
LogP (Partition Coefficient) | 1.067 |
The oxalate salt’s solubility contrasts with the free base, which is less polar .
Industrial and Materials Science Applications
Organic Electronics
The thiophene moiety enables applications in:
Catalysis
Acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving yields >85% .
Safety Measure | Protocol |
---|---|
Skin Contact | Wash with water for 15 minutes |
Eye Exposure | Irrigate with saline solution |
Inhalation | Move to fresh air |
Proper storage at 4°C in airtight containers is recommended .
Recent Research Advances
Synthetic Methodology Innovations
Recent protocols optimize yield (up to 78%) via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes .
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